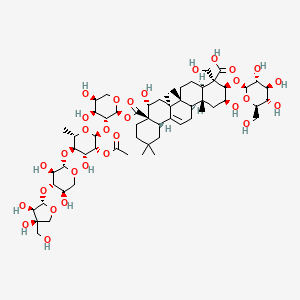

2''-O-acetyl-platyconic acid A

Description

Properties

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O30/c1-23-40(85-46-39(73)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)38(72)43(83-24(2)63)49(82-23)87-42-34(68)28(65)18-80-48(42)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWXNAXPWKHYTE-VSFJGYDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Isolation of 2''-O-acetyl-platyconic acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-acetyl-platyconic acid A is a naturally occurring triterpenoid (B12794562) saponin (B1150181) identified in the medicinal plant Platycodon grandiflorus (Jacq.) A.DC., commonly known as the balloon flower. This guide provides a comprehensive overview of its origin, biosynthesis, and detailed methodologies for its extraction, isolation, and characterization. The quantitative distribution of this compound in various parts of the plant is summarized, and a generalized experimental workflow for its purification is presented. This document is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Platycodon grandiflorus, a member of the Campanulaceae family, has a long history of use in traditional medicine in Northeast Asia for treating a variety of ailments, including respiratory and inflammatory diseases.[1][2] Its therapeutic properties are largely attributed to a rich diversity of triterpenoid saponins.[1][3] Among these, this compound has been identified as a significant constituent, particularly in the aerial parts of the plant.[4] This compound is a derivative of platyconic acid A, an oleanane-type triterpenoid saponin. The presence of an acetyl group at the 2''-position of the sugar moiety can influence its biological activity and pharmacokinetic properties. A comprehensive understanding of its origin and methods for its isolation are crucial for further pharmacological investigation and potential therapeutic applications.

Natural Origin and Distribution

This compound is a secondary metabolite produced by the balloon flower, Platycodon grandiflorus.[2][4] Its concentration varies significantly among different parts of the plant. Analytical studies utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS) have demonstrated that this saponin is most abundant in the stems, buds, and leaves, while being present in lower concentrations in the roots.[4]

Table 1: Quantitative Distribution of this compound in Platycodon grandiflorus

| Plant Part | Concentration (mg/100 g dry weight) | Percentage of Total Saponins (%) |

| Stems | 101.78 - 139.78 | 10.28 |

| Buds | 101.78 - 139.78 | 10.25 |

| Leaves | 101.78 - 139.78 | 11.55 |

| Roots (with peel) | Not reported as a major component | Not reported as a major component |

| Roots (without peel) | Not reported as a major component | Not reported as a major component |

Data compiled from Lee et al. (2021).[4]

Biosynthesis

The biosynthesis of this compound in Platycodon grandiflorus follows the general pathway of triterpenoid saponin synthesis in plants. This intricate process originates from the mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the isoprene (B109036) precursors. These precursors are then assembled into squalene, which undergoes cyclization to form the β-amyrin backbone, a characteristic feature of oleanane-type saponins.

Subsequent modifications of the β-amyrin skeleton are catalyzed by a series of enzymes, including cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These enzymes are responsible for the oxidation and glycosylation steps that lead to the formation of various saponin aglycones and their corresponding glycosides, including platyconic acid A. The final step in the biosynthesis of this compound is the acetylation of the sugar moiety at the 2''-position, a reaction likely catalyzed by an acetyltransferase.

References

The Emergence of a Novel Saponin: A Technical Guide to 2''-O-acetyl-platyconic acid A in Platycodon grandiflorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and quantification of 2''-O-acetyl-platyconic acid A, a significant triterpenoid (B12794562) saponin (B1150181) found in Platycodon grandiflorum (commonly known as balloon flower). This document details the experimental methodologies employed for its identification and outlines its potential biological significance, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Platycodon grandiflorum and its Saponins (B1172615)

Platycodon grandiflorum has a long history of use in traditional Asian medicine, with its roots being a rich source of bioactive compounds.[1][2] The primary therapeutic effects are attributed to a class of oleanane-type triterpenoid saponins known as platycosides.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] The ongoing exploration of the chemical diversity within P. grandiflorum continues to unveil novel saponin structures, such as this compound, which present new opportunities for therapeutic development.

Discovery and Structural Elucidation

The identification of this compound was achieved through advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS).[3] This methodology allows for the separation and characterization of complex mixtures of saponins present in plant extracts.[3] While a specific isolation and full structural elucidation paper for this compound was not found, the general procedure for platycosides involves extraction, chromatographic separation, and spectroscopic analysis.[4] The structure of the closely related compound, platyconic acid A, was determined using spectral analysis and chemical evidence.[4] It is highly probable that similar methods were applied to identify the acetylated derivative.

The structural backbone of these saponins is typically a triterpenoid aglycone, with variations in the sugar moieties and their substitutions, such as acetylation, leading to a diverse array of compounds.[3]

Quantitative Analysis of this compound

Recent studies have focused on the quantitative distribution of various saponins, including this compound, in different parts of the P. grandiflorum plant. The following table summarizes the content of this compound and related saponins in various plant tissues.

| Compound | Root (with peel) (mg/100g DW) | Root (without peel) (mg/100g DW) | Blanched Root (without peel) (mg/100g DW) | Stem (mg/100g DW) | Bud (mg/100g DW) | Leaf (mg/100g DW) |

| This compound | 10.25 | - | - | - | - | - |

| Platyconic acid A | - | - | - | - | - | - |

| Platycodin D | - | - | - | - | - | - |

| Polygalacin D | - | - | - | - | - | - |

Data extracted from Lee et al. (2025).[3][5] A hyphen (-) indicates that the data was not reported for that specific part.

The highest proportion of 2''-O-acetyl platyconic acid A was found in the roots with the peel, constituting 10.25% of the total saponin content in that part of the plant.[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, separation, and identification of this compound from Platycodon grandiflorum.

Sample Preparation and Extraction

A generalized workflow for the extraction and analysis of saponins from P. grandiflorum is outlined below.

Protocol:

-

Plant Material: Different parts of Platycodon grandiflorum (roots with and without peel, stems, buds, and leaves) are collected.[3]

-

Drying and Grinding: The plant materials are dried and then ground into a fine powder.[1]

-

Extraction: 50 mg of the powdered sample is mixed with 10 ml of 100% methanol and sonicated for 30 minutes.[1]

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude saponin extract.

UPLC-QToF/MS Analysis for Identification and Quantification

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer is utilized for the analysis.[3]

Chromatographic Conditions:

-

Column: A suitable C18 analytical column is used for separation.[2][6]

-

Mobile Phase: A gradient elution with a mixture of aqueous acetonitrile (B52724) is commonly employed.[2][6] A representative gradient could be a linear gradient between solution A (e.g., 50 mM ammonium (B1175870) acetate: acetonitrile: methanol, 75:20:5) and solution B (e.g., 50 mM ammonium acetate: acetonitrile: methanol, 69:26:5).[1]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.[1][2][6]

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for saponin analysis.[6]

-

MS/MS Analysis: Fragmentation patterns of the [M-H]⁻ ions are analyzed to identify the structures of the saponins.[6]

Quantification: The content of individual saponins is calculated by comparing their peak areas with that of an internal or external standard.[1][3]

Biological Significance and Potential Applications

While specific biological activities of this compound are still under investigation, the parent compound, platyconic acid A, has demonstrated significant therapeutic potential.

Anti-diabetic and Hypoglycemic Effects

Platyconic acid A has been shown to improve glucose homeostasis by enhancing insulin (B600854) sensitivity.[7] It is suggested to act as a peroxisome proliferator-activated receptor (PPAR)-γ activator.[7] Studies have indicated that 2''-O-acetyl platyconic acid A also exhibits hypoglycemic activity, effectively decreasing blood glucose levels and increasing insulin activity.[5][8][9]

The proposed mechanism of action for the hypoglycemic effects is illustrated below.

References

- 1. Seasonal variation of saponin contents in Platycodon grandiflorum – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Platyconic Acid A, a Genuine Triterpenoid Saponin from the Roots of Platycodon grandiflorum [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2''-O-acetyl-platyconic acid A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-acetyl-platyconic acid A, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its role as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the signaling pathway associated with its hypoglycemic effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with the chemical formula C₅₉H₉₂O₃₀ and a molecular weight of approximately 1281.3 g/mol .[1] Its structure consists of a triterpenoid aglycone, platycogenic acid A, linked to a sugar moiety with an acetyl group at the 2'' position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₂O₃₀ | [1] |

| Molecular Weight | ~1281.3 g/mol | [1] |

| Source | Roots of Platycodon grandiflorus | [1] |

| Compound Type | Triterpenoid Saponin | |

| Aglycone | Platycogenic Acid A | |

| Appearance | White powder | |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and pyridine. |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and exact mass of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Interpretation |

| ESI-QToF/MS | [M+H]⁺ | Corresponds to the protonated molecule, confirming the molecular weight. |

| [M+Na]⁺ | Corresponds to the sodium adduct of the molecule. | |

| Fragment ions | Provides information on the structure of the aglycone and the sugar chain. The aglycone of platycogenic acid A has a characteristic m/z of 534. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR dataset is not publicly available, certificates of analysis for commercial standards confirm that the ¹H and ¹³C NMR spectra are consistent with the proposed structure. The presence of the acetyl group is indicated by characteristic signals in both ¹H and ¹³C NMR spectra.

(Note: A detailed table of ¹H and ¹³C NMR chemical shifts and coupling constants is a critical piece of data for unambiguous structure confirmation and would be a valuable addition to this guide upon its availability in the scientific literature.)

Experimental Protocols

Isolation and Purification of this compound from Platycodon grandiflorus

The following is a generalized protocol based on common methods for isolating saponins (B1172615) from Platycodon grandiflorum.

Experimental Workflow for Saponin Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Platycodon grandiflorus are extracted with 70% methanol. This is a common solvent for extracting polar glycosides like saponins.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the methanol.

-

Solid-Phase Extraction (SPE): The concentrated aqueous extract is then subjected to solid-phase extraction using a C18 cartridge. This step helps to remove non-polar impurities and enrich the saponin fraction.

-

Elution: The saponins are eluted from the C18 cartridge with methanol.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The enriched saponin fraction is further purified by semi-preparative HPLC. A C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC, mass spectrometry, and NMR to identify and confirm the purity of this compound.

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, with its hypoglycemic effect being of particular interest. It has also been reported to possess anti-inflammatory and antioxidant properties.

Hypoglycemic Activity and PPAR-γ Activation

The primary mechanism for the hypoglycemic activity of this compound is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Signaling Pathway of PPAR-γ Activation

Caption: The activation of the PPAR-γ signaling pathway by this compound.

Pathway Description:

-

Binding and Activation: this compound acts as a ligand, binding to and activating PPAR-γ in the cell nucleus.

-

Heterodimerization: The activated PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPAR-γ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs initiates the transcription of genes involved in glucose and lipid metabolism.

-

Physiological Effects: This leads to an increase in glucose uptake by cells and an overall enhancement of insulin sensitivity, contributing to the hypoglycemic effect.

Conclusion

This compound is a promising bioactive compound with significant potential for the development of new therapeutic agents, particularly for metabolic disorders such as type 2 diabetes. Its ability to activate the PPAR-γ signaling pathway provides a clear mechanism for its observed hypoglycemic effects. Further research is warranted to fully elucidate its structure-activity relationship, optimize its therapeutic potential, and conduct preclinical and clinical studies to evaluate its safety and efficacy. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this important natural product.

References

The Final Step: Unraveling the Biosynthesis of 2''-O-Acetyl-platyconic Acid A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-acetyl-platyconic acid A, a significant triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered considerable interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic players, presenting quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids. The pathway involves three major classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). The final step, acetylation, is catalyzed by a putative acetyltransferase.

The proposed pathway commences with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase (β-AS), an oxidosqualene cyclase. Subsequently, a series of oxidation reactions are carried out by cytochrome P450 enzymes. These enzymes are responsible for the hydroxylation and oxidation of the β-amyrin backbone to form the aglycone, platycogenic acid. Following the modifications of the aglycone, UDP-dependent glycosyltransferases (UGTs) sequentially add sugar moieties to the sapogenin core. The biosynthesis culminates in the acetylation of the sugar chain, a reaction likely catalyzed by a specific acetyltransferase, to yield this compound.

dot

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

The accumulation of various platycosides, including this compound, in Platycodon grandiflorum is influenced by factors such as cultivar, tissue type, and developmental stage. The following tables summarize quantitative data from relevant studies.

Table 1: Content of Major Platycosides in Different Tissues of Platycodon grandiflorum

| Platycoside | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) |

| Platycodin D | 1.5 - 4.0 | 0.1 - 0.5 | 0.2 - 0.8 |

| Platycoside E | 0.5 - 2.0 | < 0.1 | 0.1 - 0.3 |

| This compound | 0.2 - 1.0 | < 0.1 | < 0.1 |

| Platyconic acid A | 0.3 - 1.5 | < 0.1 | < 0.1 |

Data compiled from various HPLC and UPLC-MS studies. DW = Dry Weight.

Table 2: Relative Abundance of Platycoside Aglycone Groups in Platycodon grandiflorum Roots

| Aglycone Group | Relative Abundance (%) |

| Platycodigenin | 55 - 68 |

| Platycogenic acid A | 18 - 23 |

| Polygalacic acid | 12 - 22 |

Data from UPLC-QTOF/MS analysis.[1]

Key Experimental Protocols

Elucidation of the biosynthetic pathway of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification and Functional Characterization of Cytochrome P450s

-

Gene Identification:

-

Perform transcriptome sequencing (RNA-seq) of P. grandiflorum tissues with high platycoside content (e.g., roots).

-

Identify candidate P450 genes based on homology to known triterpenoid-modifying P450s (e.g., from the CYP716 and CYP72A subfamilies)[2].

-

Analyze gene expression patterns to correlate with platycoside accumulation.

-

-

Heterologous Expression:

-

Clone the full-length cDNA of candidate P450s into a suitable expression vector (e.g., pYES2 for yeast or pET series for E. coli).

-

Transform the expression construct into a host organism, such as Saccharomyces cerevisiae or Escherichia coli.

-

Induce protein expression according to the vector system's protocol.

-

-

In Vitro Enzyme Assay:

-

Prepare microsomes (for yeast) or purified recombinant protein (for E. coli).

-

Set up a reaction mixture containing the enzyme preparation, the substrate (e.g., β-amyrin or a downstream intermediate), NADPH as a cofactor, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze them by HPLC, LC-MS, or GC-MS to identify the modified triterpenoids.

-

Protocol 2: Functional Analysis of UDP-Glycosyltransferases (UGTs)

-

Gene Identification:

-

Similar to P450s, identify candidate UGT genes from transcriptome data based on homology to known triterpenoid UGTs.

-

Perform phylogenetic analysis to classify the candidate UGTs.

-

-

Heterologous Expression and Purification:

-

Clone candidate UGTs into an expression vector with an affinity tag (e.g., His-tag) for purification.

-

Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Enzyme Assay:

-

The reaction mixture should contain the purified UGT, the aglycone substrate (e.g., platycogenic acid), a UDP-sugar donor (e.g., UDP-glucose, UDP-xylose), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction and analyze the products by HPLC or LC-MS to detect the formation of glycosylated products.

-

Protocol 3: Characterization of a Putative Triterpene Acetyltransferase

-

Gene Identification:

-

Search transcriptome data for genes homologous to known triterpene or sterol acetyltransferases, particularly from the membrane-bound O-acyltransferase (MBOAT) family, as identified in other plant species[3].

-

Analyze the expression profile of candidate genes in relation to the accumulation of this compound.

-

-

Enzyme Activity Assay in a Cell-Free System:

-

Prepare a crude protein extract from P. grandiflorum tissues.

-

The assay mixture should contain the protein extract, the substrate (platyconic acid A), and acetyl-CoA as the acetyl donor in a suitable buffer.

-

Incubate the reaction and analyze the products by HPLC or LC-MS, comparing with an authentic standard of this compound.

-

-

Heterologous Co-expression:

-

Co-express the candidate acetyltransferase gene along with the genes for the upstream pathway (OSC, P450s, UGTs) in a heterologous host like yeast or tobacco.

-

Analyze the metabolites produced by the engineered host to confirm the in vivo function of the acetyltransferase.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and functional characterization of a biosynthetic enzyme involved in the platycoside pathway.

dot

Caption: A generalized workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. While significant progress has been made in identifying the OSCs, P450s, and UGTs involved in the formation of the platycoside backbone and initial glycosylation, the specific acetyltransferase responsible for the final step remains to be definitively characterized. The methodologies outlined in this guide provide a robust framework for the identification and functional analysis of this missing enzymatic link. Future research should focus on the isolation and characterization of this putative acetyltransferase, which will complete our understanding of this important biosynthetic pathway and open new avenues for the biotechnological production of this valuable bioactive compound.

References

A Comprehensive Review of Platyconic Acid A Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyconic acid A, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has emerged as a promising natural product scaffold for the development of novel therapeutics. Its derivatives have demonstrated a range of biological activities, with a particular focus on their potential in managing metabolic disorders. This technical guide provides an in-depth review of the current literature on platyconic acid A derivatives, covering their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Platyconic acid A is a member of the oleanane-type triterpenoid saponins (B1172615), a class of natural products known for their diverse pharmacological properties. The core structure of platyconic acid A, with its multiple hydroxyl groups and carboxylic acid function, offers numerous sites for chemical modification, making it an attractive starting point for the generation of derivative libraries with improved potency and selectivity. The primary therapeutic area of interest for platyconic acid A and its analogs is the treatment of type 2 diabetes and related metabolic conditions. Research has shown that these compounds can improve glucose homeostasis and insulin (B600854) sensitivity, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Synthesis of Platyconic Acid A Derivatives

While the total synthesis of complex saponins is a formidable challenge, the semi-synthesis of derivatives from naturally isolated platyconic acid A or related platycodins is a more feasible approach. The primary methods for generating derivatives involve the modification of the sugar moieties or the aglycone backbone.

Enzymatic Modification

Enzymatic hydrolysis of the sugar chains on platycodin saponins is a common method to generate derivatives with fewer sugar units. This can alter the compound's polarity and bioavailability, often leading to enhanced biological activity.

Experimental Protocol: Enzymatic Hydrolysis of Platycodin Saponins

-

Enzyme Preparation: A crude enzyme extract from Aspergillus niger is prepared by growing the fungus in a suitable medium and then isolating the extracellular enzymes.

-

Reaction Setup: Platycodin D (a closely related saponin that can be converted to platyconic acid A) is dissolved in a buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Enzymatic Reaction: The crude enzyme extract is added to the platycodin D solution. The reaction mixture is incubated at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 24-48 hours).

-

Reaction Termination and Product Isolation: The reaction is terminated by heat inactivation of the enzymes. The reaction mixture is then partitioned with an organic solvent (e.g., ethyl acetate) to extract the less polar derivatives.

-

Purification: The extracted derivatives are purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Chemical Modification

Detailed protocols for the chemical synthesis of a diverse range of platyconic acid A derivatives are not extensively reported in the current literature. The following is a generalized workflow based on common chemical modifications of triterpenoid saponins.

Experimental Workflow: General Chemical Modification of Platycodin Saponins

Unveiling the Therapeutic Potential of 2''-O-acetyl-platyconic acid A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2''-O-acetyl-platyconic acid A, a naturally occurring triterpenoid (B12794562) saponin, has emerged as a compound of significant interest in the scientific community.[1] This technical guide provides an in-depth analysis of its known biological activities, focusing on its anti-inflammatory, hypoglycemic, and potential anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anti-inflammatory Activity

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines a general method for assessing the anti-inflammatory activity of compounds like this compound.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure cell viability using an MTT assay to rule out cytotoxic effects.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways: The anti-inflammatory action of this compound is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon LPS stimulation, these pathways are activated, leading to the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. By inhibiting the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and ERK (a component of the MAPK pathway), this compound can suppress the inflammatory cascade.[2][3]

Logical Relationship of Anti-inflammatory Signaling

References

The Hypoglycemic Potential of 2''-O-acetyl-platyconic acid A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-acetyl-platyconic acid A (PA), a triterpenoid (B12794562) saponin (B1150181), has emerged as a compound of interest in the field of diabetology due to its potential hypoglycemic properties. This technical guide synthesizes the current understanding of the anti-diabetic effects of PA, detailing its proposed mechanism of action, and providing illustrative experimental protocols for its investigation. While direct quantitative data from primary studies were not available in the sources reviewed, this document consolidates the existing descriptive information to guide further research and drug development efforts.

Introduction

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. The search for novel therapeutic agents from natural sources has identified several promising compounds, including this compound. This saponin has been reported to exert beneficial effects on glucose homeostasis, positioning it as a candidate for further preclinical and clinical investigation.

In Vivo Hypoglycemic Effects

Studies on diabetic mouse models have indicated that oral administration of this compound can effectively lower blood glucose levels and enhance insulin activity.[1][2]

Oral Glucose Tolerance Test (OGTT)

In oral glucose tolerance tests performed on diabetic mice, treatment with PA reportedly led to a lower peak in serum glucose levels and a concurrent increase in serum insulin levels compared to untreated controls.[1][2] This suggests that PA may improve glucose disposal and enhance pancreatic β-cell function.

Table 1: Illustrative Summary of In Vivo Effects of this compound (Qualitative)

| Parameter | Effect of this compound Treatment |

| Fasting Blood Glucose | Decreased |

| Peak Serum Glucose (during OGTT) | Decreased |

| Serum Insulin (during OGTT) | Increased |

Note: This table is based on descriptive reports. Specific quantitative data was not available in the reviewed literature.

Experimental Protocol: Oral Glucose Tolerance Test in a Diabetic Mouse Model

This protocol provides a generalized procedure for evaluating the effect of a test compound like this compound on glucose tolerance in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.

Objective: To assess the in vivo hypoglycemic effect of this compound.

Materials:

-

Male C57BL/6 mice

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

Glucose solution (2 g/kg body weight)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucometer and test strips

-

Insulin ELISA kit

Procedure:

-

Induction of Diabetes: Induce diabetes in mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer. Control mice receive an injection of citrate buffer alone.

-

Confirmation of Diabetes: Monitor blood glucose levels for 3-7 days post-STZ injection. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Treatment: Divide diabetic mice into a control group (vehicle) and a treatment group (PA, specify dose, e.g., 10, 20, 50 mg/kg). Administer the respective treatments orally once daily for a specified period (e.g., 14 or 28 days).

-

Oral Glucose Tolerance Test:

-

Fast the mice for 6-8 hours.

-

Administer the final dose of vehicle or PA.

-

After 30-60 minutes, collect a baseline blood sample (0 min) from the tail vein to measure blood glucose and insulin.

-

Administer an oral gavage of glucose solution (2 g/kg).

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

-

Centrifuge blood samples to separate plasma and store at -80°C for insulin measurement using an ELISA kit.

-

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose tolerance test. Compare the AUCs and insulin levels between the control and treatment groups using appropriate statistical tests.

Diagram: Experimental Workflow for In Vivo OGTT

In Vitro Effects on Glucose Uptake

This compound has been shown to efficiently increase insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[1][2] This cellular effect is a key indicator of its potential to improve insulin sensitivity.

Table 2: Illustrative Summary of In Vitro Effects of this compound (Qualitative)

| Cell Line | Parameter | Effect of this compound Treatment |

| 3T3-L1 Adipocytes | Insulin-stimulated Glucose Uptake | Increased |

Note: This table is based on descriptive reports. Specific quantitative data was not available in the reviewed literature.

Experimental Protocol: 2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a general procedure for measuring glucose uptake in cultured adipocytes.

Objective: To determine the effect of this compound on glucose uptake in 3T3-L1 adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS) and Calf Serum (CS)

-

Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

This compound

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% CS.

-

Induce differentiation two days post-confluence by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

-

Thereafter, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes are typically ready for experiments 8-12 days post-induction.

-

-

Glucose Uptake Assay:

-

Seed differentiated 3T3-L1 adipocytes in 12-well or 24-well plates.

-

Serum-starve the cells in DMEM for 2-4 hours.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of PA or vehicle in KRH buffer for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells and determine the radioactivity by scintillation counting or fluorescence by a plate reader.

-

Normalize the glucose uptake to the total protein content of each well.

-

-

Data Analysis: Express glucose uptake as a fold-change relative to the basal (unstimulated, vehicle-treated) condition. Compare the effects of PA in the presence and absence of insulin.

Proposed Mechanism of Action

The hypoglycemic effects of this compound are believed to be mediated, at least in part, through its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2]

PPARγ Activation and Downstream Signaling

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization. Activation of PPARγ by agonists like PA is proposed to initiate a cascade of events that ultimately leads to improved glucose homeostasis.

-

Increased Adiponectin Expression: PPARγ activation can lead to an increase in the expression and secretion of adiponectin from adipose tissue. Adiponectin is an adipokine known to enhance insulin sensitivity in peripheral tissues like the liver and skeletal muscle.

-

Improved Insulin Signaling: Enhanced adiponectin levels can contribute to improved insulin signaling via the PI3K/Akt pathway. This pathway is central to many of the metabolic actions of insulin.

-

GLUT4 Translocation: A key downstream effect of improved insulin signaling is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose cells. This increases the capacity of these cells to take up glucose from the bloodstream, thereby lowering blood glucose levels.

Diagram: Proposed Signaling Pathway of this compound

Conclusion and Future Directions

The available evidence suggests that this compound possesses promising hypoglycemic properties, likely mediated through the activation of PPARγ and subsequent improvements in insulin signaling and glucose uptake. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

-

Quantitative in vivo and in vitro studies: Obtaining precise data on the dose-dependent effects of PA on blood glucose, insulin levels, and glucose uptake is crucial.

-

Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and safety profile of PA is necessary for any drug development program.

-

Elucidation of detailed molecular mechanisms: Further investigation into the direct molecular targets of PA and the precise signaling pathways it modulates will provide a more complete understanding of its action.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the anti-diabetic potential of this compound. The illustrative protocols and pathway diagrams serve as a starting point for designing and conducting rigorous preclinical studies to validate and quantify the hypoglycemic effects of this promising natural compound.

References

Unveiling the Natural Reserves of 2''-O-acetyl-platyconic acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-acetyl-platyconic acid A, a notable triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its hypoglycemic activity. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biological signaling pathways. The information is tailored for researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the plant species Platycodon grandiflorum, commonly known as the balloon flower. This perennial flowering plant, belonging to the Campanulaceae family, is native to East Asia and is utilized in traditional medicine and as a food source. The compound is one of many saponins (B1172615) present in various parts of the plant.

Quantitative Analysis of this compound in Platycodon grandiflorum

Recent analytical studies employing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS) have enabled the precise quantification of this compound in different anatomical sections of Platycodon grandiflorum. The distribution of this saponin is not uniform throughout the plant, with the highest concentrations found in the aerial parts.

| Plant Part | Concentration (mg/100g Dry Weight) | Percentage of Total Saponins (%) |

| Stems | 101.78 | 10.28 |

| Buds | 139.78 | 10.25 |

| Leaves | Not explicitly quantified in mg/100g, but is the most prevalent saponin | 11.55 |

| Roots (with peel) | Not detected as a major saponin | - |

| Roots (without peel) | Not detected as a major saponin | - |

Data sourced from a study by Lee et al. (2021)[1]

Experimental Protocols

The extraction, isolation, and quantification of this compound from Platycodon grandiflorum involve a multi-step process requiring meticulous attention to detail to ensure accuracy and purity.

Sample Preparation

-

Collection andDrying : Plant materials (stems, buds, leaves) are collected and immediately freeze-dried to preserve the chemical integrity of the saponins.

-

Pulverization : The dried plant material is finely pulverized to increase the surface area for efficient extraction.

Extraction of Total Saponins

-

Solvent Extraction : The powdered plant material is extracted with a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol, often in combination with water.

-

Purification : The crude extract is then subjected to a series of liquid-liquid extractions to remove fats and other non-polar compounds. A common method involves partitioning the aqueous extract with n-butanol.

Isolation of this compound

Purification of the target compound from the total saponin extract is achieved through chromatographic techniques. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method for isolating individual saponins with high purity.

Quantification using UPLC-QToF/MS

The accurate quantification of this compound is performed using UPLC-QToF/MS. This technique offers high resolution and sensitivity, allowing for the precise measurement of the compound even at low concentrations.

UPLC Parameters:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) is employed.

-

Flow Rate: A low flow rate, characteristic of UPLC, is used to achieve high separation efficiency.

-

Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions.

-

Mass Analyzer: A time-of-flight (ToF) mass analyzer is used to measure the mass-to-charge ratio of the ions with high accuracy.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range, and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant hypoglycemic activity.[2][3] This biological effect is believed to be mediated, at least in part, through its action as a peroxisome proliferator-activated receptor (PPAR) activator.[2][3] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.

Activation of PPARs, particularly PPARγ, in adipose tissue can lead to an increase in insulin (B600854) sensitivity. The proposed signaling pathway is as follows:

Upon entering the cell, this compound binds to and activates PPARγ. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in insulin signaling and glucose transport, such as adiponectin and glucose transporter type 4 (GLUT4). The increased expression of these proteins enhances glucose uptake by cells, thereby contributing to a reduction in blood glucose levels.

Conclusion

Platycodon grandiflorum stands out as the principal natural source of this compound, with the highest concentrations found in its aerial parts. The methodologies outlined in this guide, particularly the use of UPLC-QToF/MS, are crucial for the accurate quantification and analysis of this promising bioactive compound. The elucidation of its role as a PPAR activator provides a solid foundation for further research into its therapeutic potential for metabolic disorders. This comprehensive overview serves as a valuable resource for scientists and researchers dedicated to harnessing the power of natural products for the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2''-O-acetyl-platyconic acid A from Platycodon grandiflorum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of 2''-O-acetyl-platyconic acid A, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the plant Platycodon grandiflorum (Jacq.) A.DC., commonly known as the balloon flower. This compound has garnered interest for its potential pharmacological activities. The following protocols are compiled based on established methodologies for the isolation of platycosides.

Introduction

This compound is a member of the platycoside family of saponins (B1172615) found in Platycodon grandiflorum.[1][2][3][4] Research has indicated that this compound can be a major saponin in the stems, buds, and leaves of the plant.[5] The extraction and purification of this specific saponin are crucial for further pharmacological studies and drug development. The protocol outlined below describes a common approach involving solvent extraction followed by chromatographic purification.

Data Presentation

The following table summarizes quantitative data related to the saponin content in various parts of Platycodon grandiflorum. This data is essential for selecting the optimal plant material for extraction.

| Plant Part | This compound Content (mg/100g DW) | Total Saponin Content (mg/100g DW) | Reference |

| Stems | 101.78 - 139.78 | 993.71 | [5][6] |

| Buds | 101.78 - 139.78 | 1364.05 | [5][6] |

| Leaves | 101.78 - 139.78 | 881.16 | [5][6] |

| Roots (with peel) | Not specified as major | 1674.60 | [6] |

| Roots (without peel) | Not specified as major | 1058.83 | [6] |

DW: Dry Weight

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and purification of this compound from the aerial parts (stems, leaves, and buds) of Platycodon grandiflorum.

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts (stems, leaves, and buds) of Platycodon grandiflorum. Ensure proper botanical identification of the plant material.

-

Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and contaminants. Air-dry the material in the shade at room temperature or use a ventilated oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient extraction.

Solvent Extraction

-

Maceration:

-

Place 100 g of the dried plant powder into a large flask.

-

Add 1 L of 70% methanol (B129727) (methanol:water, 70:30 v/v).[5]

-

Seal the flask and allow it to stand at room temperature for 24 hours with occasional stirring.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate (the extract).

-

-

Repeated Extraction:

-

Return the plant residue to the flask and add another 1 L of 70% methanol.

-

Repeat the maceration and filtration steps two more times to ensure exhaustive extraction.

-

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

-

Purification

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

3.1. Solid-Phase Extraction (SPE)

-

Sample Preparation: Redissolve the crude extract in a minimal amount of water.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Loading: Load the aqueous extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with water to remove highly polar impurities such as sugars.

-

Elution: Elute the saponin fraction from the cartridge using 70% methanol.

-

Concentration: Concentrate the eluted saponin fraction using a rotary evaporator to obtain a saponin-rich extract.

3.2. Column Chromatography

-

Stationary Phase: Pack a glass column with silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20).

-

Sample Loading: Dissolve the saponin-rich extract in a small volume of the initial mobile phase and load it onto the top of the column.

-

Elution Gradient: Elute the column with a stepwise or gradient solvent system. A typical gradient for saponin separation on silica gel would be a mixture of chloroform, methanol, and water in increasing polarity. For macroporous resin, a gradient of decreasing water content in methanol or ethanol (B145695) is commonly used (e.g., from 10% methanol to 100% methanol).

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Use a suitable visualization reagent for saponins (e.g., 10% sulfuric acid in ethanol followed by heating).

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase for saponin separation is a gradient of acetonitrile (B52724) and water.

-

Sample Injection: Dissolve the partially purified fractions containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

-

Purification: Run the preparative HPLC to isolate the pure compound.

-

Final Steps: Collect the peak corresponding to this compound, and remove the solvent under reduced pressure to obtain the purified compound. Confirm the identity and purity using analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Platyconic acid A, a genuine triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

UPLC-QToF/MS method for identifying 2''-O-acetyl-platyconic acid A.

An advanced UPLC-QToF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) method provides a robust and sensitive platform for the definitive identification and characterization of 2''-O-acetyl-platyconic acid A, a significant triterpenoid (B12794562) saponin (B1150181) found in Platycodon grandiflorum. This application note details the protocol for researchers, scientists, and professionals in drug development.

Application Note

Introduction

This compound is a novel triterpenoid saponin primarily isolated from the stems, buds, and leaves of Platycodon grandiflorum (Jiegeng).[1] Emerging research suggests its potential as a bioactive compound with hypoglycemic properties, possibly acting as a peroxisome proliferator-activated receptor (PPAR) activator, which enhances insulin-stimulated glucose uptake.[1][2][3] The complexity of plant extracts necessitates a highly selective and sensitive analytical technique for accurate identification and quantification. UPLC-QToF/MS is ideally suited for this purpose, combining the high-resolution separation power of UPLC with the high-mass accuracy and MS/MS fragmentation capabilities of QToF-MS for unambiguous structural elucidation.

Principle of the Method

The method leverages UPLC for the rapid and efficient separation of complex saponin mixtures. The separated analytes are then introduced into the QToF mass spectrometer via an electrospray ionization (ESI) source, which is typically operated in negative ion mode for saponin analysis. The QToF analyzer provides high-resolution, accurate mass measurements of the precursor ions, enabling the determination of their elemental composition. Subsequently, tandem mass spectrometry (MS/MS) is performed by subjecting the precursor ion to collision-induced dissociation (CID). The resulting fragmentation pattern, which corresponds to the sequential loss of glycosidic units and other substituents, serves as a structural fingerprint for definitive identification of this compound.

Applications

-

Quality Control: Accurate identification and quantification of this compound in raw materials and finished products of Platycodon grandiflorum.

-

Pharmacological Research: Investigating the pharmacokinetic and pharmacodynamic properties of this bioactive saponin.

-

Natural Product Discovery: Screening and characterization of saponins (B1172615) in various plant species.

Experimental Protocols

1. Sample Preparation: Extraction from Platycodon grandiflorum

This protocol describes a standard method for the extraction of saponins from dried plant material.

-

Grinding: Mill dried parts of Platycodon grandiflorum (e.g., roots, stems, or leaves) into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powder into a flask. Add 50 mL of 95% ethanol.[4]

-

Reflux: Heat the mixture under reflux for 1 hour.[4] Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Filtration: Combine the filtrates from the three extraction cycles and filter them through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Reconstitution: Dissolve the dried extract in methanol (B129727) to a final concentration of 1 mg/mL.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial prior to injection.

2. UPLC-QToF/MS Analysis

The following tables outline the instrumental parameters for the analysis.

Table 1: UPLC System Parameters

| Parameter | Value |

|---|---|

| System | Waters ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-1 min: 5% B; 1-3 min: 5-12% B; 3-6 min: 12-20% B; 6-10 min: 20-30% B; 10-13.5 min: 30-35% B; 13.5-16.5 min: 35-45% B; 16.5-18 min: 45-50% B; 18-21 min: 50-95% B; 21-22 min: 95-100% B[5] |

| Flow Rate | 0.5 mL/min[5] |

| Column Temperature | 40 °C[5] |

| Injection Volume | 5 µL |

Table 2: QToF/MS System Parameters

| Parameter | Value |

|---|---|

| System | Waters SYNAPT G2 Q-TOF or equivalent |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 1.5 - 2.5 kV |

| Cone Voltage | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 450 °C |

| Desolvation Gas Flow | 800 L/h (Nitrogen) |

| Mass Scan Range | m/z 100 - 1500 |

| Acquisition Mode | MSE (Low and high collision energy scans) |

| Collision Energy | Low: 6 eV; High Ramp: 50-70 eV |

Data Presentation

Quantitative Data

The content of this compound varies significantly across different parts of Platycodon grandiflorum.

Table 3: Content of this compound in Platycodon grandiflorum

| Plant Part | Content (mg/100 g Dry Weight) |

|---|---|

| Stem | 101.78 |

| Bud | 139.78 |

| Leaves | 119.78 |

Data sourced from a study by Lee, S.-J., et al. (2021).[1]

Mass Spectral Data for Identification

Identification is confirmed by accurate mass measurement and MS/MS fragmentation analysis.

Table 4: Mass Spectral Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅₉H₉₂O₃₀ |

| Exact Mass | 1280.5620 |

| Observed Ion [M-H]⁻ | m/z 1279.5547 (calculated) |

| Key Fragment Ions | Loss of acetyl group (-42 Da) |

| Sequential loss of sugar moieties (e.g., glucose, rhamnose, xylose, apiose) |

| Aglycone | Platycogenic acid A (m/z 534)[2] |

Mandatory Visualizations

Caption: Experimental workflow for the identification of this compound.

Caption: Proposed PPARα signaling pathway activated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]

- 5. [PDF] [Evaluations of saponin properties of HPLC analysis of Platycodon grandiflorum A.DC]. | Semantic Scholar [semanticscholar.org]

Synthesis of 2''-O-acetyl-platyconic acid A: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-acetyl-platyconic acid A, a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus, has garnered significant interest within the research community.[1][2] This interest stems from its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hypoglycemic effects.[1][2][3][4] Notably, its mechanism of action is linked to the activation of peroxisome proliferator-activated receptors (PPARs), positioning it as a promising candidate for further investigation in metabolic and inflammatory disease models.[2][3][5][6] This document provides detailed application notes and a plausible synthetic protocol for the preparation of this compound for research purposes, enabling further exploration of its therapeutic potential.

Introduction

Platyconic acid A and its acetylated derivatives are key bioactive constituents of Platycodi Radix, a traditional medicine with a long history of use. The addition of an acetyl group at the 2''-position of the sugar moiety has been observed to modulate the biological activity of the parent compound. For research applications requiring a pure, characterized source of this compound, a reliable synthetic or semi-synthetic method is essential. This document outlines a proposed method for the selective acetylation of platyconic acid A, along with protocols for its evaluation in relevant biological assays.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₂O₃₀ | [1] |

| Molecular Weight | 1281.30 g/mol | [1] |

| CAS Number | 1256935-30-4 | [1] |

| Source | Roots of Platycodon grandiflorus | [1][2] |

Table 2: Summary of Reported Biological Activities

| Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| Hypoglycemic | 3T3-L1 adipocytes; Diabetic mice | Increased insulin-stimulated glucose uptake; Decreased blood glucose levels. | [2][3] |

| PPARγ Agonist | 3T3-L1 adipocytes | Acts as a peroxisome proliferator-activated receptor (PPAR)-γ activator. | [2][6] |

| Anti-inflammatory | Not specified | Exerts effects through anti-inflammatory mechanisms. | [1][2] |

| Antioxidant | Not specified | Role in reducing oxidative stress. | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Platyconic Acid A

This protocol describes a plausible method for the selective 2''-O-acetylation of platyconic acid A. Due to the presence of multiple hydroxyl groups, a protection-acetylation-deprotection strategy is proposed to achieve regioselectivity.

Materials:

-

Platyconic Acid A

-

Anhydrous Pyridine

-

Acetic Anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM)

-

Silica (B1680970) Gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Solvents for chromatography (e.g., Chloroform:Methanol, Ethyl Acetate:Hexane)

Procedure:

-

Protection of Carboxylic Acid (if necessary): Depending on the reactivity, the carboxylic acid group on the aglycone may need to be protected (e.g., as a methyl ester) prior to acetylation to prevent side reactions. This can be achieved using standard esterification methods.

-

Selective Acetylation:

-

Dissolve Platyconic Acid A (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution.

-

Add a catalytic amount of DMAP.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by TLC. The product, this compound, should have a different Rf value than the starting material.

-

-

Work-up:

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of an acetyl group can be confirmed by a characteristic singlet around δ 2.0-2.2 ppm in the ¹H NMR spectrum.

-

Protocol 2: In Vitro Evaluation of PPARγ Agonistic Activity

This protocol outlines a cell-based assay to determine the ability of synthesized this compound to activate the PPARγ receptor.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation

-

Synthesized this compound

-

Rosiglitazone (B1679542) (positive control)

-

Oil Red O staining solution

-

Spectrophotometer

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS.

-

Induce differentiation into adipocytes by treating confluent cells with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin for 2 days.

-

Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days.

-

Then, culture the cells in DMEM with 10% FBS for an additional 4-6 days until they are fully differentiated.

-

-

Treatment:

-

Treat the differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or rosiglitazone as a positive control for 24-48 hours.

-

-

Oil Red O Staining:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain the lipid droplets with Oil Red O solution for 30 minutes.

-

Wash with water to remove excess stain.

-

-

Quantification:

-

Elute the stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a spectrophotometer. An increase in absorbance indicates enhanced lipid accumulation, a hallmark of PPARγ activation.

-

Mandatory Visualizations

References

- 1. This compound | 1256935-30-4 | GAC93530 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Glucotoxicity Effect of Phytoconstituents via Inhibiting MGO-AGEs Formation and Breaking MGO-AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platyconic acid, a saponin from Platycodi radix, improves glucose homeostasis by enhancing insulin sensitivity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2''-O-acetyl-platyconic acid A as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-acetyl-platyconic acid A is a triterpenoid (B12794562) saponin (B1150181) found in the roots of Platycodon grandiflorus. It is a derivative of platyconic acid A and has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its hypoglycemic effects. As a high-purity reference standard, this compound is an indispensable tool for the accurate quantification of this compound in plant extracts, herbal formulations, and pharmacokinetic studies. Furthermore, its activity as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist makes it a valuable molecule for research in metabolic diseases.

These application notes provide detailed protocols for the use of this compound as a reference standard for analytical method development and for investigating its biological activity.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₅₉H₉₂O₃₀ |

| Molecular Weight | 1281.34 g/mol |

| CAS Number | 1256935-30-4 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Analytical Applications: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV/ELSD)

This protocol is designed for the quantification of this compound using HPLC with UV or Evaporative Light Scattering Detection (ELSD).

Experimental Protocol:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.05 to 1 mg/mL.

-

-

Sample Preparation (from Platycodon grandiflorus root extract):

-

Accurately weigh 1 g of powdered, dried Platycodon grandiflorus root.

-

Extract with 50 mL of 70% ethanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid |

| Gradient | 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-40 min, 60-80% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or ELSD (Drift tube: 60°C, Nebulizer gas: Nitrogen at 3.0 bar) |

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

Experimental Protocol:

-

Standard and Sample Preparation: Prepare as described in the HPLC protocol, with final concentrations of calibration standards ranging from 1 to 500 ng/mL.

-

UPLC-MS/MS Conditions:

| Parameter | Condition |

| Column | UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Acetonitrile with 0.1% Formic Acid; B: Water with 0.1% Formic Acid |

| Gradient | 0-1 min, 5% A; 1-8 min, 5-95% A; 8-10 min, 95% A |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |